Product packaging for 3-(3-fluoropyridin-4-yl)prop-2-enoic acid(Cat. No.:)

3-(3-fluoropyridin-4-yl)prop-2-enoic acid

Cat. No.: B14787815
M. Wt: 167.14 g/mol
InChI Key: CVHRBHXXXSAHAO-UHFFFAOYSA-N
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Description

Contextual Background of Fluorinated Pyridine (B92270) Carboxylic Acids in Chemical Research

Fluorinated pyridine carboxylic acids represent a significant class of compounds in chemical research, primarily due to the unique properties conferred by the fluorine atom and the pyridine nucleus. The high electronegativity of fluorine can alter the acidity of the carboxylic acid group, influence the electron distribution within the pyridine ring, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov These modifications can lead to improved biological activity, bioavailability, and pharmacokinetic profiles of drug candidates. nih.gov

Rationale for Investigating 3-(3-fluoropyridin-4-yl)prop-2-enoic Acid

The specific structure of this compound suggests several avenues for its potential utility. The prop-2-enoic acid side chain, also known as an acrylic acid moiety, introduces a reactive Michael acceptor and a geometrically defined linker, which can be crucial for covalent interactions with biological targets or for polymerization into functional materials.

Overview of Current Research Landscape and Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research landscape of its analogues provides a strong foundation for its potential applications. The synthesis and properties of various substituted pyridine carboxylic acids are of considerable interest. For instance, methods for the synthesis of methyl 3-fluoropyridine-4-carboxylate have been developed, highlighting a pathway to access the core structure of the title compound. nih.gov

Furthermore, numerous related analogues, where the fluorine is at a different position or replaced by another halogen, have been synthesized and studied. These analogues serve as important comparators for understanding structure-activity relationships.

Compound NameMolecular FormulaMonoisotopic Mass (Da)
(2E)-3-(3-bromopyridin-4-yl)prop-2-enoic acid uni.luC8H6BrNO2226.95819
3-(2-Chloropyridin-4-yl)prop-2-enoic acid bldpharm.comC8H6ClNO2183.00871
(2E)-3-(6-fluoropyridin-3-yl)prop-2-enoic acid uni.luC8H6FNO2167.03825
3-(5-fluoropyridin-3-yl)prop-2-enoic acid uni.luC8H6FNO2167.03825
3-(2-fluoropyridin-3-yl)prop-2-enoic acid C8H6FNO2167.03825

The existence of these related compounds in chemical databases and their availability from suppliers indicates an active interest in this class of molecules for various research and development purposes. The study of these analogues provides valuable insights into the synthetic routes that could be adapted for this compound and offers a predictive framework for its potential chemical and biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO2 B14787815 3-(3-fluoropyridin-4-yl)prop-2-enoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluoropyridin-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHRBHXXXSAHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Development

Strategies for the Preparation of 3-(3-fluoropyridin-4-yl)prop-2-enoic Acid

The most direct and widely employed strategy for the synthesis of this compound is the condensation of 3-fluoropyridine-4-carbaldehyde with malonic acid. This reaction, a classic example of the Knoevenagel condensation or its Doebner modification, forms the α,β-unsaturated carboxylic acid in a single step. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a weak base, such as pyridine (B92270) or piperidine (B6355638), and proceeds through a nucleophilic addition of the enolate of malonic acid to the carbonyl group of the aldehyde, followed by dehydration. wikipedia.orgalfa-chemistry.com The use of pyridine as a solvent can also facilitate the decarboxylation of the intermediate malonic acid derivative, a key feature of the Doebner modification. organic-chemistry.orgbu.edu

An alternative, though less direct, route could involve the Wittig or Horner-Wadsworth-Emmons reaction of 3-fluoropyridine-4-carbaldehyde with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester, respectively, to form an ester of this compound. Subsequent hydrolysis of the ester would then yield the desired carboxylic acid. This approach offers versatility in the choice of the ester group and reaction conditions.

Synthesis of Key Fluoropyridine and Propenoic Acid Intermediates

The synthesis of the pivotal intermediate, 3-fluoropyridine-4-carbaldehyde, can be approached from several precursors. A common starting material is 3-fluoropyridine (B146971). While direct formylation of 3-fluoropyridine at the 4-position is challenging, a more common route involves the functionalization of a pre-existing pyridine derivative.

One such pathway begins with the nitration of isonicotinic acid methyl ester to yield methyl 3-nitropyridine-4-carboxylate. This is followed by a nucleophilic aromatic substitution reaction where the nitro group is displaced by a fluoride (B91410) ion, using a fluoride source like cesium fluoride (CsF) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), to produce methyl 3-fluoropyridine-4-carboxylate. nih.govnih.govresearchgate.netscispace.com The resulting ester can then be reduced to the corresponding aldehyde, 3-fluoropyridine-4-carbaldehyde. This reduction can be achieved using a variety of reducing agents, with diisobutylaluminium hydride (DIBAL-H) being a common choice for the partial reduction of esters to aldehydes at low temperatures to prevent over-reduction to the alcohol.

The other key reactant, malonic acid, is a readily available and inexpensive bulk chemical, typically produced via the hydrolysis of diethyl malonate, which itself is synthesized from chloroacetic acid.

The commercial availability of 3-fluoropyridine-4-carbaldehyde also presents a direct entry point for the final condensation step, bypassing the need for its synthesis. sigmaaldrich.com

Approaches to Structurally Related Fluorinated Pyridine Analogues and Derivatives

The synthetic methodologies employed for this compound can be extended to produce a variety of structurally related fluorinated pyridine analogues and derivatives. These approaches often involve the modification of the pyridine ring, the propenoic acid side chain, or both.

Synthesis of Cinnamic Acid Derivatives

The synthesis of fluorinated cinnamic acid derivatives, which are structurally analogous to the target compound, has been explored for various applications. nih.govmdpi.comatlantis-press.comjocpr.com These syntheses often follow similar principles, primarily the Knoevenagel or Perkin reactions. jocpr.com For instance, substituted benzaldehydes can be reacted with malonic acid in the presence of a base like pyridine and a catalyst such as piperidine to yield the corresponding cinnamic acid derivatives. atlantis-press.comrsc.org The electronic nature of the substituents on the aromatic ring can influence the reaction conditions and yields.

Fluorine atoms can be incorporated into the aromatic ring of cinnamic acid derivatives through various synthetic strategies, including the use of fluorinated starting materials or late-stage fluorination reactions. The synthesis of these compounds is of interest due to the unique properties conferred by the fluorine atom, such as altered lipophilicity and metabolic stability. nih.govmdpi.com

Construction of Polyfluorinated Heterocyclic Scaffolds

The construction of polyfluorinated heterocyclic scaffolds is a significant area of research in medicinal and materials chemistry. mdpi.comresearchgate.netmdpi.com The introduction of multiple fluorine atoms can dramatically alter the physical, chemical, and biological properties of the heterocyclic core.

Several methods exist for the synthesis of polyfluorinated pyridines. One approach involves the hydrodefluorination of more highly fluorinated pyridines. For example, pentafluoropyridine (B1199360) can be selectively defluorinated to produce various tetra- and trifluoropyridines. chemicalbook.com Another strategy is the cyclization of fluorinated precursors. For instance, 2-aryl-6-(trifluoromethyl)-4-pyrones can be synthesized and subsequently used as building blocks for the construction of CF3-bearing azaheterocycles like pyridones. mdpi.com

Advanced Structural Analysis and Supramolecular Chemistry

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of (E)-3-(pyridin-4-yl)acrylic acid is governed by a network of intermolecular interactions. Strong O—H⋯N hydrogen bonds are pivotal, linking molecules to form chains. nih.govresearchgate.net These chains are further interconnected by weaker C—H⋯O interactions, which generate a recognizable R²₂(14) homosynthon. nih.govresearchgate.net

The three-dimensional supramolecular architecture is ultimately stabilized by π–π stacking interactions. Slipped π–π stacking is observed between the pyridine (B92270) rings, with centroid-to-centroid distances of 3.8246 (10) Å. nih.gov Additionally, π–π stacking interactions involving the acrylic double bonds are present, with a separation of 3.4322 (10) Å. nih.gov An interaction between the nitrogen atom of the pyridine ring and the double bond of the acrylic group is also noted. nih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis and the corresponding 2D fingerprint plots for (E)-3-(pyridin-4-yl)acrylic acid indicate that the most significant contributions to the crystal packing are from H⋯H, O⋯H/H⋯O, N⋯H/H⋯N, and C⋯H/H⋯C contacts. nih.govresearchgate.net This analysis is crucial for quantifying the intermolecular interactions and understanding the packing environment.

Rational Design of Crystalline Forms and Cocrystals

While specific studies on the rational design of crystalline forms and cocrystals for 3-(3-fluoropyridin-4-yl)prop-2-enoic acid are not available, research on the methyl ester derivative, (E)-methyl-3-(pyridin-4-yl)prop-2-enoate, demonstrates the feasibility of forming photostable cocrystals. researchgate.net In this study, cocrystals were successfully formed with isosteric resorcinols. researchgate.net The stability of these cocrystals was attributed to a three-component hydrogen-bonded assembly, with secondary forces such as halogen bonding and C-H⋯O hydrogen bonds playing a significant role. researchgate.net These findings suggest a potential pathway for the rational design of cocrystals of the parent acid, where similar supramolecular synthons could be employed to control the solid-state architecture and properties.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. This method is predicated on the principle that the energy of a molecule can be determined from its electron density. For 3-(3-fluoropyridin-4-yl)prop-2-enoic acid, DFT calculations, often utilizing functionals like B3LYP in conjunction with a basis set such as 6-31G*, are employed to determine its optimized geometric structure. acs.orgreddit.comarxiv.org These calculations yield crucial information regarding bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional conformation.

The optimized geometry represents the most stable arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise spatial relationship between the fluoropyridine ring and the prop-2-enoic acid side chain. The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also elucidated through these calculations. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govscirp.orgresearchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more readily polarizable and exhibits higher chemical reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. For instance, in pyridine (B92270) derivatives, the HOMO and LUMO are often localized on the aromatic ring system. irjweb.com

Illustrative Data Table: Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE) 4.7

Note: The values presented in this table are illustrative for a molecule of this type and are not the result of a specific calculation for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. avogadro.ccucsb.edudeeporigin.com The MEP map displays the electrostatic potential on the electron density surface, typically using a color spectrum. libretexts.orgresearchgate.net Regions of negative electrostatic potential, usually colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating their potential as sites for electrophilic interaction. The hydrogen atom of the carboxylic acid and potentially regions near the fluorine atom might exhibit positive potential, suggesting their susceptibility to nucleophilic attack. This detailed charge distribution analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. deeporigin.com

Global Reactivity Parameters and Quantum Chemical Descriptors

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).

These parameters collectively provide a comprehensive profile of the molecule's reactivity and stability. acs.org

Illustrative Data Table: Global Reactivity Parameters

ParameterValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.8
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electrophilicity Index (ω)3.67

Note: The values presented in this table are illustrative for a molecule of this type and are not the result of a specific calculation for this compound.

Conformational Analysis and Stability Predictions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary focus of such an analysis would be the rotation around the single bond connecting the pyridine ring to the prop-2-enoic acid side chain.

Computational methods can be used to calculate the energy of different conformers, thereby identifying the most stable, low-energy conformations. For acrylic acid and its derivatives, planar conformations are often favored due to conjugation between the double bond and the carbonyl group. columbia.eduscilit.comresearchgate.net The presence of the fluoropyridine ring introduces additional steric and electronic factors that would influence the preferred orientation. The relative energies of different conformers can be plotted on a potential energy surface to visualize the energy barriers to rotation and to predict the equilibrium distribution of conformers at a given temperature. Understanding the stable conformations is crucial for predicting how the molecule will interact with biological targets. nih.gov

Exploration of Biological Interactions and Mechanistic Insights

Investigation of Molecular Targets and Binding Mechanisms: A Knowledge Gap

Detailed investigations into the molecular targets and binding mechanisms of 3-(3-fluoropyridin-4-yl)prop-2-enoic acid are currently unavailable in the scientific literature.

Receptor Modulation Studies (e.g., GABA Receptor Agonism/Antagonism)

There is no specific information available regarding the modulation of receptors, including GABA receptors, by this compound. While broader classes of pyridine-containing compounds have been investigated for their effects on various receptors, data specific to this particular molecule is absent.

Modulation of Cellular Signaling Pathways (e.g., Neuronal Signaling, Inflammation)

The effects of this compound on cellular signaling pathways, such as those involved in neuronal signaling or inflammation, have not been documented. Research into how this compound might influence these complex biological processes is yet to be published.

Structure-Activity Relationship (SAR) Studies for Bioactivity: An Unwritten Chapter

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. However, for this compound, there are no available SAR studies. The impact of modifying its chemical structure on any potential biological activity remains unknown.

In Vitro Methodologies for Assessing Molecular Interactions: Awaiting Application

A variety of in vitro methodologies are available to assess the molecular interactions of chemical compounds. These can include binding assays, enzymatic assays, and cell-based functional assays. However, there are no published records of these techniques being applied to study this compound.

Application as Probes in Chemical Biology Research: A Future Possibility

Chemical probes are powerful tools for dissecting biological pathways. The unique structural features of this compound, such as the fluorine atom, could potentially be leveraged for the development of such probes. Nevertheless, there is no current literature describing its use in this capacity.

Future Research Trajectories and Broader Academic Impact

Development of Novel Synthetic Routes for Advanced Analogues

The synthesis of 3-(3-fluoropyridin-4-yl)prop-2-enoic acid can likely be achieved through established methods such as the Knoevenagel or Doebner-Knoevenagel condensation. wikipedia.orgalfa-chemistry.comtandfonline.com These reactions would involve the condensation of 3-fluoropyridine-4-carboxaldehyde with malonic acid or its derivatives. wikipedia.orgorganic-chemistry.org The Doebner modification, which utilizes pyridine (B92270) as a solvent and a mild base, often in conjunction with piperidine (B6355638), is particularly noteworthy as it can facilitate both condensation and subsequent decarboxylation in a one-pot procedure. organic-chemistry.orgreddit.com

Future research in this area will likely focus on the development of more advanced and efficient synthetic methodologies to generate a diverse library of analogues. This could involve exploring novel catalytic systems to improve yields and stereoselectivity of the condensation reaction. rsc.org Furthermore, modern synthetic strategies for the functionalization of pyridine rings, such as C-H activation and late-stage fluorination, could be employed to introduce additional substituents onto the pyridine core, allowing for a systematic exploration of the structure-activity relationship (SAR). nih.govnih.govacs.org The development of one-pot, multi-component reactions would also be a significant advancement, offering a streamlined approach to complex analogues from simple precursors. researchgate.net

Synthetic ApproachKey FeaturesPotential for Analogue Synthesis
Knoevenagel-Doebner Condensation Condensation of an aldehyde with an active methylene (B1212753) compound, often followed by decarboxylation. wikipedia.orgorganic-chemistry.orgA reliable method for the core structure, adaptable for various substituted pyridine aldehydes and malonic acid derivatives.
Advanced Pyridine Functionalization Techniques like C-H activation and late-stage fluorination allow for precise modification of the pyridine ring. nih.govnih.govEnables the synthesis of analogues with diverse substitution patterns on the pyridine moiety to fine-tune properties.
Multi-component Reactions One-pot synthesis involving three or more reactants to build complex molecules efficiently. researchgate.netOffers a rapid and diversity-oriented approach to a wide range of structurally novel analogues.

Integration of Advanced Computational Methods for Predictive Modeling

Advanced computational methods are poised to play a pivotal role in accelerating the discovery and development of analogues of this compound. In silico tools can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with favorable pharmacokinetic profiles. jonuns.comnih.govnih.gov This predictive modeling can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

Molecular docking simulations can be utilized to predict the binding affinity and mode of interaction of these compounds with various biological targets. nih.govmdpi.com By understanding these interactions at a molecular level, researchers can rationally design analogues with improved potency and selectivity. Furthermore, quantum chemical calculations can provide insights into the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which can help in understanding its reactivity and intermolecular interactions. jonuns.com

Computational MethodApplication in Drug DiscoveryRelevance to this compound
ADMET Prediction In silico assessment of pharmacokinetic and toxicity profiles. jonuns.comnih.govEarly-stage filtering of virtual analogues to prioritize those with drug-like properties.
Molecular Docking Predicting binding modes and affinities to biological targets. nih.govmdpi.comGuiding the design of analogues with enhanced potency and selectivity for specific targets.
Quantum Chemical Calculations Elucidating electronic structure and reactivity.Understanding the impact of fluorine substitution on molecular properties and interactions.

Expanding the Scope of Biological Target Identification and Validation

The structural motifs present in this compound suggest a wide range of potential biological activities. Cinnamic acid and its derivatives are known to exhibit diverse pharmacological effects, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govmdpi.com Similarly, fluorinated pyridines are prevalent in many pharmaceuticals and are known to interact with a variety of biological targets. mdpi.com

Future research should focus on a broad-based screening of this compound and its analogues against a panel of biologically relevant targets. This could include enzymes such as kinases and proteases, which are often implicated in cancer and inflammatory diseases, as well as receptors and ion channels. For instance, some pyridine derivatives have shown inhibitory activity against EGFR kinases. nih.gov The antiviral potential of this class of compounds should also be explored, given that trans-3-(3-pyridyl)acrylic acid has demonstrated activity against the tobacco mosaic virus. medchemexpress.com Once initial hits are identified, further studies will be necessary to validate these targets and elucidate the mechanism of action.

Potential Biological ActivityRationale based on Structural Motifs
Anticancer Cinnamic acid derivatives have shown antiproliferative effects, and pyridine moieties are present in many kinase inhibitors. nih.govnih.gov
Antimicrobial Both cinnamic acids and functionalized pyridines have demonstrated antimicrobial properties. mdpi.com
Anti-inflammatory Cinnamic acid derivatives are known to possess anti-inflammatory activity. nih.gov
Antiviral A similar compound, trans-3-(3-pyridyl)acrylic acid, has shown antiviral activity. medchemexpress.com

Contribution to Fundamental Understanding of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates can have a profound impact on their physicochemical and pharmacological properties. mdpi.com The high electronegativity and small size of the fluorine atom can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation. researchgate.net The study of this compound and its analogues can provide valuable insights into the nuanced effects of fluorine substitution in this particular chemical space.

Systematic studies comparing the fluorinated compounds with their non-fluorinated counterparts will be crucial. These studies could investigate how the fluorine atom affects protein-ligand interactions, membrane permeability, and metabolic stability. For example, the introduction of a fluorine atom can sometimes lead to enhanced binding affinity due to favorable electrostatic interactions with the target protein. mdpi.com A deeper understanding of these effects will contribute to the broader knowledge base of fluorine in medicinal chemistry and aid in the rational design of future drug candidates.

Potential for Applications Beyond Medicinal Chemistry (e.g., Materials Science)

The applications of this compound and its derivatives may extend beyond the realm of medicinal chemistry into materials science. The acrylic acid moiety makes it a suitable monomer for polymerization. acs.orgresearchgate.net The resulting fluorinated acrylic polymers could possess unique properties due to the presence of the fluoropyridine group.

Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. wikipedia.orgnih.govplasticsengineering.org These properties make them valuable in a wide range of applications, including coatings, films, and membranes. acs.orgbritannica.com The incorporation of the polar and functionalizable pyridine ring into a fluoropolymer backbone could lead to materials with novel optical, electronic, or stimuli-responsive properties. For example, these polymers could be investigated for use in advanced coatings with enhanced weatherability and anti-fouling characteristics, or as functional components in electronic devices. Further research into the polymerization of this and related monomers could open up new avenues for the development of advanced materials with tailored properties. nih.govmdpi.comyoutube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.